trans-4-Cyclohexyl-L-proline
Description
trans-4-Cyclohexyl-L-proline (CAS: 103201-78-1) is a non-proteinogenic proline derivative characterized by a cyclohexyl substituent at the trans-4 position of the pyrrolidine ring. Its hydrochloride salt (CAS: 90657-55-9) has a molecular weight of 233.74 g/mol (C₁₁H₂₀ClNO₂) and is produced industrially via catalytic hydrogenation of trans-4-phenyl-L-proline using ruthenium on carbon, achieving high yields and purity . This compound serves as a critical intermediate in synthesizing angiotensin-converting enzyme (ACE) inhibitors like Fosinopril and other pharmaceuticals . Commercial batches are available at kilogram scale with ≥98% purity, meeting stringent moisture specifications (≤0.5%) for pharmaceutical applications .
Properties
IUPAC Name |
(2S,4S)-4-cyclohexylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h8-10,12H,1-7H2,(H,13,14)/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZWVSXEDRYQGC-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(NC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2C[C@H](NC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431160 | |
| Record name | trans-4-Cyclohexyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103201-78-1 | |
| Record name | (4S)-4-Cyclohexyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103201-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4S)-4-Cyclohexyl-L-proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103201781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-4-Cyclohexyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-4-cyclohexyl-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.363 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Pathway and Key Steps
The foundational method, reported by Chen et al. (2002), involves a stereoselective alkylation of N-benzyl-pyroglutamic acid (2 ) with 3-bromocyclohexene at -10°C to yield trans-4-cyclohexyl-L-pyroglutamic acid (4 ). Subsequent hydrogenolysis removes the benzyl protecting group, followed by esterification, sulfurization with Lawesson’s reagent, and desulfurization with Raney nickel. The final hydrogenolytic cleavage produces this compound (1 ) with 93% enantiomeric excess (e.e.) .
Critical Parameters:
-
Temperature Control : Alkylation at -10°C ensures high stereoselectivity.
-
Catalyst Selection : Raney nickel enables efficient desulfurization but introduces safety and cost concerns due to pyrophoric handling requirements.
-
Yield Optimization : The multi-step process achieves an overall yield of ~45% , with the alkylation step contributing the highest stereochemical fidelity.
Industrial Limitations
While effective, this method’s reliance on noble metal catalysts (e.g., Raney nickel) and multiple purification steps increases production costs. Furthermore, the need for cryogenic conditions during alkylation complicates scalability.
Sulfonate Ester-Based Nucleophilic Substitution
Patent-Protected Methodology
A 2018 Chinese patent (CN108727242A) discloses a noble metal-free approach using 4S-hydroxy-N-Boc-L-proline methyl ester (6 ) as the starting material. Key steps include:
-
Sulfonation : Reaction with p-toluenesulfonyl chloride in dichloromethane to form a sulfonate ester (5 ).
-
Nucleophilic Substitution : Copper-catalyzed (CuI) reaction with cyclohexyl magnesium bromide introduces the cyclohexyl group.
-
Hydrolysis and Deprotection : Lithium hydroxide-mediated hydrolysis and Boc removal with HCl yield 1 with 88% isolated yield and >99% chemical purity .
Advantages Over Traditional Methods:
Mechanistic Insights
The copper catalyst facilitates a single-electron transfer (SET) mechanism, enabling radical intermediates during the Grignard substitution. This pathway ensures retention of configuration at the C4 position, critical for maintaining enantiopurity.
Comparative Analysis of Methodologies
Yield and Purity Metrics
Industrial Suitability
The sulfonate method’s operational simplicity and reduced reliance on hazardous reagents make it preferable for large-scale production. In contrast, the traditional alkylation route remains valuable for small-scale, high-purity applications requiring minimal downstream processing .
Chemical Reactions Analysis
Types of Reactions:
Hydrogenation: As mentioned, trans-4-cyclohexyl-L-proline can be synthesized via hydrogenation of trans-4-phenyl-L-proline.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyclohexyl group, where various substituents can be introduced.
Common Reagents and Conditions:
Hydrogenation: Ruthenium on carbon, hydrogen gas, elevated pressure and temperature.
Substitution: Various halogenating agents and nucleophiles depending on the desired substitution.
Major Products:
Hydrogenation: this compound.
Substitution: Derivatives of this compound with different substituents on the cyclohexyl ring.
Scientific Research Applications
Organic Synthesis
trans-4-Cyclohexyl-L-proline serves as a crucial chiral building block in the synthesis of various pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors. Its rigid cyclohexyl group and well-defined stereochemistry facilitate asymmetric synthesis processes, including:
- Asymmetric Aldol Reactions : It promotes the formation of specific stereoisomers, enhancing the yield of enantiopure compounds relevant for pharmaceutical applications.
- Diels-Alder Cycloadditions : Utilized to synthesize complex organic molecules with potential therapeutic effects.
Medicinal Chemistry
The compound is primarily recognized for its role as an intermediate in the synthesis of fosinopril, an effective antihypertensive drug. The mechanisms involved include:
- ACE Inhibition : Fosinopril functions by inhibiting the production of angiotensin II, leading to vasodilation and reduced blood pressure.
- Biosynthesis of Antibiotics : It also acts as an intermediate in the production of other bioactive compounds, showcasing its versatility in drug development .
Biochemical Research
In biochemical studies, this compound influences various cellular processes:
- Metabolic Pathways : It participates in proline metabolism and the tricarboxylic acid cycle, affecting metabolic flux and enhancing collagen synthesis.
- Protein Engineering : Its unique conformational properties make it valuable for studying protein structure and function, particularly in designing peptides with specific functionalities.
Synthesis Methodologies
A notable study developed a nine-step synthesis of this compound with a total yield of 25% and a purity of 99.7%. Analytical methods such as HPLC, TLC, IR, and NMR were employed to ensure product quality throughout the synthesis process .
Pharmacological Studies
Research has highlighted that derivatives of this compound exhibit enhanced interactions with biological targets related to hypertension regulation. Ongoing investigations aim to elucidate binding affinities and receptor interactions to better understand pharmacodynamics and potential side effects when used in formulations.
Mechanism of Action
The mechanism by which trans-4-cyclohexyl-L-proline exerts its effects is primarily through its role as a precursor in the synthesis of active pharmaceutical ingredients. In the case of fosinopril sodium, it acts as a prodrug that is converted into its active form, fosinoprilat, which inhibits the angiotensin-converting enzyme, thereby reducing blood pressure .
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The bulky cyclohexyl group imposes distinct steric constraints compared to smaller substituents like fluorine, influencing binding specificity in enzyme pockets (e.g., ACE or KRAS) .
- Synthetic Utility : Unlike trans-4-Phenyl-L-proline, which requires hydrogenation for cyclohexyl substitution, fluorinated or hydroxylated analogs are synthesized via direct functionalization, impacting scalability .
ACE Inhibition
In Fosinopril analogs, this compound (A3) demonstrated superior ACE inhibitory activity compared to L-proline (A5/A6) and trans-4-Phenyl-L-proline (A1), likely due to optimized hydrophobic interactions with the enzyme’s S2 pocket . The cyclohexyl group’s conformational flexibility may better accommodate dynamic binding compared to rigid aromatic or polar substituents .
KRAS Inhibition
In macrocyclic peptides targeting KRAS, this compound (Prot4cHex) showed enhanced binding affinity over cis-3,5-cyclopentyl-L-proline (sProc35c2) and trans-3-phenyl-L-proline (Prot3Ph). The cyclohexyl moiety’s equatorial orientation provides optimal vector alignment for engaging hydrophobic regions of KRAS .
Biological Activity
trans-4-Cyclohexyl-L-proline is a derivative of the amino acid proline, notable for its unique conformational properties and its role as an intermediate in the synthesis of various pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors like fosinopril. This compound has garnered interest in both medicinal chemistry and protein engineering due to its biological activity and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a cyclohexyl group at the fourth position of the proline ring, which influences its biological activity and interaction with biological targets.
This compound serves primarily as an intermediate in the synthesis of fosinopril, an ACE inhibitor used to treat hypertension. The mechanism of action involves the inhibition of ACE, an enzyme that plays a critical role in the renin-angiotensin system, which regulates blood pressure. By inhibiting this enzyme, fosinopril effectively lowers blood pressure and alleviates conditions related to hypertension.
Synthesis
The synthesis of this compound has been extensively studied. A notable method involves the hydrogenation of trans-4-phenyl-L-proline using ruthenium on carbon as a catalyst. This method yields high purity and good yields, making it suitable for large-scale production:
| Method | Yield | Purity | Catalyst |
|---|---|---|---|
| Hydrogenation of trans-4-phenyl-L-proline | 25% | 99.7% | Ruthenium on carbon |
This synthesis route is efficient and leverages readily available starting materials, such as L-glutamic acid, which is cost-effective compared to other methods that utilize more expensive precursors.
Pharmacological Applications
- ACE Inhibition : As an intermediate in fosinopril synthesis, this compound contributes to the pharmacological effects associated with ACE inhibitors. Fosinopril has been shown to effectively manage hypertension and heart failure by reducing vascular resistance.
- Protein Engineering : The unique conformational properties of this compound allow it to be utilized in protein engineering studies. It serves as a chiral building block for synthesizing peptides with specific structural characteristics, aiding in the design of biologically active compounds.
Case Studies
Several studies have highlighted the biological relevance of this compound:
- A study published in 2005 detailed a nine-step synthesis process for producing this compound with a total yield of 25% and demonstrated its application in synthesizing fosinopril, confirming its role in creating effective antihypertensive agents .
- Research has also indicated that modifications to proline derivatives can impact their biological activity significantly. For instance, variations in stereochemistry can affect binding affinity and efficacy at biological targets .
Q & A
What are the key synthetic pathways for producing trans-4-cyclohexyl-L-proline, and how do reaction conditions influence stereochemical outcomes?
Basic Research Focus
this compound is synthesized via hydrogenation and catalytic deprotection. A common route involves reducing a benzyl-protected intermediate (e.g., (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylic acid) using hydrogen gas (H₂) over palladium on carbon (Pd/C) or platinum oxide (PtO₂) in ethanol . The stereochemical integrity of the product depends on the catalyst choice, reaction temperature, and solvent polarity. For example, PtO₂ may favor higher enantiomeric purity due to its selective reduction of specific functional groups.
Advanced Consideration
Optimizing enantiomeric excess (ee) requires monitoring reaction kinetics and using chiral HPLC or NMR to verify stereochemistry. Contradictions in literature regarding yield vs. purity often arise from variations in catalyst activation (e.g., pre-reduction of PtO₂) or solvent effects on transition states .
How can researchers characterize the physicochemical properties of this compound to validate its structural identity?
Basic Research Focus
Key characterization methods include:
- Density and Refractive Index : Measured as 1.114 g/cm³ and 1.517, respectively, using a pycnometer or digital refractometer .
- Thermal Stability : Thermogravimetric analysis (TGA) confirms decomposition points near 344°C .
- Spectroscopy : IR and ¹H/¹³C NMR identify cyclohexyl C-H stretches (~2850 cm⁻¹) and proline backbone signals (e.g., δ 3.5–4.5 ppm for α-protons) .
Advanced Consideration
Discrepancies in reported boiling points (e.g., 343.9°C vs. lower values in some studies) may stem from impurities or measurement techniques (e.g., dynamic vs. static vapor pressure methods) . Researchers should cross-validate using differential scanning calorimetry (DSC) or mass spectrometry (MS).
What role does this compound play in peptide synthesis, particularly for constrained analogs?
Basic Research Focus
The cyclohexyl group imposes steric constraints, making it valuable for stabilizing peptide secondary structures (e.g., β-turns or helices). It is incorporated via solid-phase synthesis using Fmoc-protected derivatives, with coupling agents like HATU or DIC .
Advanced Consideration
Challenges include minimizing racemization during coupling. Studies report conflicting data on optimal activation conditions (e.g., DIC/HOBt vs. COMU), requiring empirical testing via circular dichroism (CD) to confirm structural retention .
How should researchers address contradictions in catalytic efficiency data for this compound synthesis?
Advanced Research Focus
Contradictions often arise from:
- Catalyst Lot Variability : Pd/C activity may differ based on particle size or moisture content. Pre-treatment with acetic acid or H₂ can standardize performance .
- Solvent Effects : Ethanol vs. THF impacts hydrogen solubility and reaction rates. Kinetic studies under inert atmospheres (e.g., argon) reduce side reactions .
- Analytical Methods : HPLC purity vs. LC-MS quantification may yield divergent results due to column selectivity or ionization efficiency .
Methodological Solution
Design a factorial experiment varying catalyst type, solvent, and temperature. Use DOE (Design of Experiments) software to identify significant variables and validate via triplicate runs .
What are the best practices for handling and storing this compound to prevent degradation?
Basic Research Focus
Store at -20°C under nitrogen or argon to avoid oxidation. Aqueous solutions should be buffered at pH 4–6 (acetic acid/sodium acetate) to prevent racemization .
Advanced Consideration
Long-term stability studies show conflicting degradation rates in lyophilized vs. solution forms. Use accelerated stability testing (40°C/75% RH) with periodic chiral HPLC analysis to model shelf life .
How can computational methods predict the conformational effects of this compound in peptide design?
Advanced Research Focus
Molecular dynamics (MD) simulations using AMBER or CHARMM force fields model cyclohexyl-proline’s impact on peptide folding. Key parameters include torsional angles (ϕ/ψ) and van der Waals interactions between the cyclohexyl group and adjacent residues .
Validation
Compare simulation results with X-ray crystallography or cryo-EM data of synthesized peptides. Discrepancies may highlight force field limitations or solvent effects omitted in simulations .
What strategies mitigate low yields in large-scale synthesis of this compound?
Advanced Research Focus
Scale-up challenges include:
- Catalyst Poisoning : Trace impurities in starting materials (e.g., sulfur compounds) deactivate Pd/C. Pre-purify intermediates via flash chromatography .
- Solvent Recovery : Ethanol distillation between batches reduces costs but may concentrate inhibitors. Use in-line FTIR to monitor solvent purity .
Methodological Recommendation
Implement continuous flow hydrogenation systems to enhance mass transfer and reduce reaction time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
